1,2-Bis(2-azidoethoxy)ethane

Descripción general

Descripción

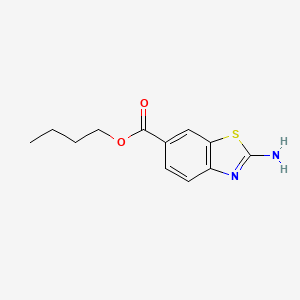

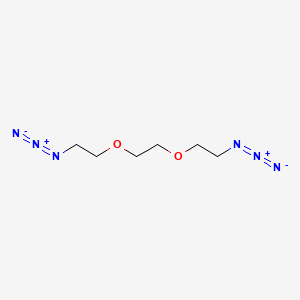

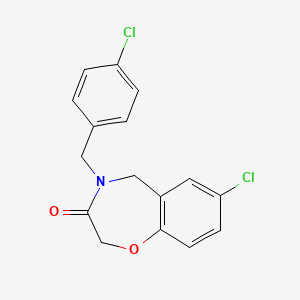

“1,2-Bis(2-azidoethoxy)ethane” is a chemical compound with the molecular formula C6H12N6O2 . It is also known by other names such as Azido-PEG2-Azide .

Molecular Structure Analysis

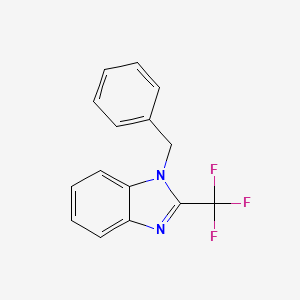

The molecular structure of “1,2-Bis(2-azidoethoxy)ethane” consists of an ethane backbone with azidoethoxy groups attached to each carbon . The InChI representation of the molecule is InChI=1S/C6H12N6O2/c7-11-9-1-3-13-5-6-14-4-2-10-12-8/h1-6H2 .

Chemical Reactions Analysis

While specific chemical reactions involving “1,2-Bis(2-azidoethoxy)ethane” are not available, azides are known to participate in a variety of reactions, including the Staudinger reaction, the Curtius rearrangement, and the Schmidt reaction .

Physical And Chemical Properties Analysis

The molecular weight of “1,2-Bis(2-azidoethoxy)ethane” is 200.20 g/mol . It has a topological polar surface area of 47.2 Ų and a complexity of 196 .

Aplicaciones Científicas De Investigación

Synthesis of Various Heterocycles

Azido-PEG2-Azide is used in the synthesis of various heterocycles. Organic azides, such as Azido-PEG2-Azide, have been used to synthesize various heterocycles of the five-member ring with one heteroatom, such as pyrroles. They are also involved in synthesizing heterocycles with two heteroatoms, such as pyrazole and isoxazole, oxazole, thiazole, oxazine, and pyrimidine .

PEG Linker in Drug Delivery

Azido-PEG2-Azide is a PEG linker containing an azide group. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .

Bifunctional Crosslinker

Azido-PEG2-Azide is a bifunctional crosslinker containing an amino and an azide group. The amino group is reactive with carboxylic acids, activated NHS esters. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .

4. Preparation and Characterization of Azide-Terminated PEGs Azido-PEG2-Azide is used in the preparation and characterization of a specific class of poly (ethylene glycol) (PEG) derivatives, namely azide-terminated PEGs .

Biotinylation Reagent

Azido-PEG3-Biotin is a biotinylation reagent for labeling alkyne containing molecules or biomolecules using either copper-catalyzed 1,3 dipolar cycloaddition click chemistry or copper-free click chemistry with cyclooctyne derivatives .

Protein Degradation and PROTAC Technology

Pomalidomide-PEG3-Azide enables the synthesis of molecules for targeted protein degradation and PROTAC (proteolysis-targeting chimeras) technology. This conjugate contains a Cereblon (CRBN)-recruiting ligand and a PEGylated crosslinker with pendant azide for click chemistry with a target ligand .

Synthesis of Macrocyclic Derivatives

1,2-Bis(2-azidoethoxy)ethane is used in the reaction with dialkyne to obtain macrocyclic derivatives .

Synthesis of Silica Nanoparticles

1,2-Bis(2-azidoethoxy)ethane is used in the synthesis of silica nanoparticles .

Safety And Hazards

Propiedades

IUPAC Name |

1-azido-2-[2-(2-azidoethoxy)ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N6O2/c7-11-9-1-3-13-5-6-14-4-2-10-12-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZGAFKSAANFAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCN=[N+]=[N-])N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82055-94-5 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82055-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID501180973 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501180973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Bis(2-azidoethoxy)ethane | |

CAS RN |

82055-94-5 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501180973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 1,2-Bis(2-azidoethoxy)ethane in polymer chemistry?

A1: 1,2-Bis(2-azidoethoxy)ethane is a bifunctional molecule containing two azide groups. These azide groups readily participate in copper(I)-catalyzed alkyne-azide cycloaddition reactions, commonly known as "Click" reactions [, , ]. This makes 1,2-Bis(2-azidoethoxy)ethane an excellent crosslinking agent for polymers containing alkyne functionalities.

Q2: How does the crosslinking reaction using 1,2-Bis(2-azidoethoxy)ethane affect the properties of the resulting polymers?

A2: The use of 1,2-Bis(2-azidoethoxy)ethane as a crosslinker can significantly alter the mechanical and physical properties of the resulting polymers. For instance, in one study, polymerization of tripropargylamine with 1,2-Bis(2-azidoethoxy)ethane resulted in polymers with high indentation moduli []. In another study, 1,2-Bis(2-azidoethoxy)ethane was used to crosslink micelles formed by block copolymers, leading to an increase in micelle size after the click reaction [].

Q3: What are the advantages of using "Click" chemistry with 1,2-Bis(2-azidoethoxy)ethane in polymer synthesis?

A3: "Click" reactions, including those employing 1,2-Bis(2-azidoethoxy)ethane, offer several advantages in polymer synthesis [, ]:

Q4: Are there any studies on the stability and degradation of polymers synthesized using 1,2-Bis(2-azidoethoxy)ethane?

A4: While the provided articles do not delve into the long-term stability and degradation pathways of these specific polymers, it is an important consideration for their practical applications. Researchers would need to investigate factors like hydrolytic stability, thermal degradation, and susceptibility to chemical attack to determine the long-term performance of these materials.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3034031.png)

![6-bromo-1-cyclopentyl-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-1H-indazole-4-carboxamide](/img/structure/B3034046.png)

![4-(dimethylamino)-N-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)butanamide;hydrochloride](/img/structure/B3034051.png)